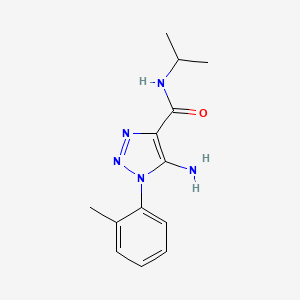

5-amino-N-isopropyl-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide

Description

This compound belongs to the 1,2,3-triazole carboxamide class, characterized by a triazole core substituted with an amino group at position 5, an o-tolyl (ortho-methylphenyl) group at position 1, and an isopropyl carboxamide moiety at position 2. The amino group at position 5 may enhance hydrogen-bonding interactions, while the o-tolyl substituent likely influences lipophilicity and steric effects .

Properties

IUPAC Name |

5-amino-1-(2-methylphenyl)-N-propan-2-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O/c1-8(2)15-13(19)11-12(14)18(17-16-11)10-7-5-4-6-9(10)3/h4-8H,14H2,1-3H3,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHVBKEUACVPFTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-N-isopropyl-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-tolyl azide with an isopropylamine derivative in the presence of a copper catalyst. The reaction is carried out in a solvent such as dimethylformamide at elevated temperatures to facilitate the formation of the triazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can target the triazole ring or the carboxamide group, resulting in various reduced forms of the compound.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.

Major Products Formed:

- Oxidized derivatives (e.g., nitroso or nitro compounds)

- Reduced derivatives (e.g., amines or alcohols)

- Substituted triazole derivatives with various functional groups

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives, including 5-amino-N-isopropyl-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide, in cancer treatment. Research indicates that triazole compounds can act as thymidylate synthase (TS) inhibitors, which are crucial in DNA synthesis and repair mechanisms.

Case Study: Thymidylate Synthase Inhibition

A study synthesized various 1,2,3-triazole derivatives and evaluated their antiproliferative activities against multiple cancer cell lines. Notably, compounds derived from triazoles exhibited significant TS inhibitory activity with IC50 values ranging from 1.95 to 4.24 µM. The compound this compound was among those tested and showed promising results compared to standard chemotherapy agents like Pemetrexed .

Antimicrobial Properties

The antimicrobial efficacy of triazole derivatives has also been extensively studied. The compound has demonstrated activity against various bacterial strains.

Case Study: Antimicrobial Evaluation

In a comparative study of synthesized triazole compounds, several derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and function . The specific role of this compound in this context remains an area for further exploration.

Case Study: Novel Therapeutics for Chagas Disease

Research has identified 5-amino-1,2,3-triazole-4-carboxamides as potential candidates for treating Chagas disease. A phenotypic high-content screening approach yielded several promising compounds that demonstrated improved potency and metabolic stability in preclinical models. One derivative showed significant suppression of parasite burden in a mouse model .

Synthetic Versatility

The synthetic pathways for creating triazole derivatives have evolved significantly over the years. The development of efficient synthetic methodologies allows for the rapid generation of diverse triazole compounds.

Synthesis Overview

The synthesis typically involves a [3+2] cycloaddition reaction between azides and alkynes under mild conditions. This method not only enhances yield but also allows for the incorporation of various functional groups that can modulate biological activity .

Summary Table: Applications and Activities

Mechanism of Action

The mechanism of action of 5-amino-N-isopropyl-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The triazole ring is known to interact with metal ions and proteins, potentially disrupting their normal function and leading to therapeutic outcomes.

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key structural analogs and their distinguishing features:

Key Trends in Bioactivity and Physicochemical Properties

Substituent Effects on Bioactivity: The amino group at position 5 (target compound) contrasts with alkyl (e.g., methyl, ethyl, isopropyl) or cyclopropyl substituents in analogs. Amino groups are associated with β-turn mimetic behavior, critical for disrupting protein-protein interactions (e.g., bacterial SOS response inhibitors) . In contrast, alkyl groups (e.g., 3q, 3o) may enhance metabolic stability but reduce polar interactions . Aryl Group Influence: The o-tolyl group in the target compound provides steric bulk and moderate lipophilicity compared to electron-withdrawing substituents like 2-fluorophenyl (3o) or 4-chlorophenyl (9). These differences impact target binding; for example, fluorophenyl derivatives show stronger Wnt/β-Catenin inhibition .

Carboxamide Modifications: N-Isopropyl (target compound) vs. N-propyl (9) or N-quinolin-2-yl (3o): Bulky isopropyl groups may reduce solubility but improve membrane permeability.

Synthetic Accessibility: Many analogs (e.g., 3o, 3q, 3r) are synthesized via General Procedure B (), involving Huisgen cycloaddition or carboxamide coupling. The target compound’s amino group at position 5 likely requires specialized protecting-group strategies, increasing synthetic complexity compared to methyl or ethyl analogs .

Biological Activity

5-amino-N-isopropyl-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide, also known by its CAS number 1032226-85-9, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C13H17N5O

- Molecular Weight : 259.3070 g/mol

- CAS Number : 1032226-85-9

The compound features a triazole ring, which is known for its ability to interact with various biological targets, enhancing its potential as a therapeutic agent.

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. Notably:

- Mechanism of Action : The compound acts by inhibiting thymidylate synthase (TS), an enzyme crucial for DNA synthesis. In vitro studies reported IC50 values indicating potent inhibition of TS:

Table 1: Anticancer Activity of Triazole Derivatives

| Compound | Cell Line | IC50 (μM) | Comparison Drug | IC50 (μM) |

|---|---|---|---|---|

| Compound A | MCF-7 | 1.1 | Doxorubicin | N/A |

| Compound B | HCT-116 | 2.6 | 5-Fluorouracil | N/A |

| Compound C | HepG2 | 1.4 | Pemetrexed | 7.26 |

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various pathogens:

- In vitro Studies : Compounds related to the triazole series demonstrated activity against Escherichia coli and Staphylococcus aureus, with some derivatives showing good inhibition zones and minimum inhibitory concentrations (MICs) .

Table 2: Antimicrobial Activity of Triazole Derivatives

| Compound | Pathogen | MIC (μg/mL) |

|---|---|---|

| Compound D | E. coli | 0.22 |

| Compound E | S. aureus | 0.25 |

Case Studies

- Chagas Disease Treatment : A study focused on optimizing the compound's derivatives for treating Chagas disease caused by Trypanosoma cruzi. The optimized compounds demonstrated improved potency and oral bioavailability in mouse models, significantly reducing parasite burden .

- Antiproliferative Effects : In another study, a derivative was tested against multiple cancer cell lines, showing enhanced activity through mechanisms involving apoptosis induction and cell cycle arrest .

Q & A

Basic Research Questions

Q. What synthetic routes are employed to prepare 5-amino-N-isopropyl-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide, and how is structural integrity validated?

- Methodological Answer : The compound is typically synthesized via a multi-step process involving condensation of substituted anilines with isocyanides, followed by cyclization with sodium azide. For example, analogous triazole carboxamides are synthesized using General Procedure B, which includes coupling aryl isocyanides with azides under Cu(I) catalysis . Structural confirmation relies on ¹H-NMR , ¹³C-NMR , and HRMS to verify regioselectivity and purity. For instance, in related triazole derivatives, NMR signals at δ 7.2–8.1 ppm (aromatic protons) and δ 160–165 ppm (carboxamide carbonyl) are critical markers .

Q. Which biological targets are associated with this compound, and what assays are used to evaluate its activity?

- Methodological Answer : The compound’s triazole-carboxamide scaffold is linked to inhibition of enzymes like COX-2 and B-Raf kinase , as seen in structurally similar analogs . Assays include:

- Enzyme inhibition assays : COX-2 activity measured via prostaglandin E₂ (PGE₂) ELISA.

- Cell-based assays : Antiproliferative effects tested on cancer cell lines (e.g., renal RXF 393, CNS SNB-75) using MTT or ATP-luminescence assays .

Q. How can low aqueous solubility be mitigated during in vitro experiments?

- Methodological Answer : Low solubility (common in triazole derivatives ) is addressed via:

- Co-solvents : DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes.

- Nanoformulation : Liposomal encapsulation to enhance bioavailability .

Advanced Research Questions

Q. What strategies optimize bioavailability while retaining target affinity in derivatives of this compound?

- Methodological Answer : Key approaches include:

- Substituent modification : Introducing hydrophilic groups (e.g., hydroxyl, amine) at the N-isopropyl or o-tolyl positions to improve solubility without disrupting the triazole core’s binding affinity .

- Prodrug design : Esterification of the carboxamide group to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .

Q. How do crystallographic studies using SHELX software elucidate binding modes with target enzymes?

- Methodological Answer : SHELXL refines high-resolution X-ray diffraction data to model the compound’s interaction with active sites. For example:

- Hydrogen-bond networks : The triazole NH and carboxamide carbonyl form interactions with catalytic residues (e.g., COX-2 Arg-120).

- Anisotropic displacement parameters (refined via SHELXL) reveal conformational flexibility in the o-tolyl group .

Q. How do substituent variations impact structure-activity relationships (SAR) in this compound class?

- Methodological Answer : SAR studies compare analogs with substituents at the aryl and N-alkyl positions:

- Electron-withdrawing groups (e.g., -F, -Br) on the aryl ring enhance enzyme inhibition (e.g., IC₅₀ < 1 µM for COX-2) but may reduce solubility .

- Bulkier N-alkyl chains (e.g., cyclopentyl vs. isopropyl) alter steric hindrance, affecting binding pocket access .

Q. What genetic or proteomic methods assess the compound’s effect on bacterial SOS response pathways?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.